

An In-Depth Technical Guide to the Physicochemical Properties of Diisooctyl Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisooctyl phosphate*

Cat. No.: *B179373*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **diisooctyl phosphate**. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visual representation of a typical synthesis workflow.

Introduction to Diisooctyl Phosphate

Diisooctyl phosphate is an organophosphate compound with a variety of industrial applications, including as a solvent, plasticizer, and extractant for metals. It is important to distinguish between the general term "**diisooctyl phosphate**" and its specific isomers, as the properties can vary. The most common isomer is bis(2-ethylhexyl) phosphate (DEHPA). This guide will provide information on both the general **diisooctyl phosphate**, identified by its IUPAC name bis(6-methylheptyl) hydrogen phosphate, and the well-characterized bis(2-ethylhexyl) phosphate isomer.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **diisooctyl phosphate** and its common isomer, bis(2-ethylhexyl) phosphate.

Table 1: General and Isomer-Specific Properties

Property	Diisooctyl Phosphate (bis(6-methylheptyl) hydrogen phosphate)	Bis(2-ethylhexyl) phosphate (DEHPA)
CAS Number	27215-10-7[1][2]	298-07-7[3][4]
Molecular Formula	$C_{16}H_{35}O_4P$ [1][2]	$C_{16}H_{35}O_4P$ [3][5]
Molecular Weight	322.42 g/mol [1][3]	322.42 g/mol [3][4]
Appearance	Colorless liquid[1][6]	Colorless to light yellow, odorless, viscous liquid[3][4]

Table 2: Thermal and Density Properties

Property	Diisooctyl Phosphate (bis(6-methylheptyl) hydrogen phosphate)	Bis(2-ethylhexyl) phosphate (DEHPA)
Boiling Point	256 °C[2]	155 °C at 0.015 mmHg[3]
Melting Point	Not available	-50 °C[7] to -60 °C[4]
Flash Point	191.7 °C[2]	130 °C to 196 °C (open cup)[8]
Density	0.983 g/cm ³ [2]	0.965 g/mL at 25 °C to 0.97 g/cm ³ at 20 °C[7]

Table 3: Solubility and Acidity

Property	Diisooctyl Phosphate (bis(6-methylheptyl) hydrogen phosphate)	Bis(2-ethylhexyl) phosphate (DEHPA)
Water Solubility	Insoluble	Slightly soluble (<1 g/L) ^[7]
Solubility in Organic Solvents	Soluble in common organic solvents	Soluble in benzene, hexane, and 4-methyl-2-pentanone ^[3]
pKa	Estimated at 0.89 ^[1]	3 (1 g/L in H ₂ O) ^[7]

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical properties of **diisooctyl phosphate**.

Determination of Boiling Point (Distillation Method)

This protocol is suitable for high-boiling liquids like **diisooctyl phosphate**.

Objective: To determine the boiling point of **diisooctyl phosphate** at atmospheric pressure.

Materials:

- **Diisooctyl phosphate** sample
- Distillation flask (e.g., 50 mL)
- Condenser
- Receiving flask
- Thermometer (-10 to 360 °C)
- Heating mantle
- Boiling chips
- Clamps and stands

Procedure:

- Place approximately 20 mL of the **diisooctyl phosphate** sample into the distillation flask and add a few boiling chips.
- Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Begin heating the flask gently with the heating mantle.
- Observe the liquid and record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[\[9\]](#) [\[10\]](#)
- Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Objective: To determine the density of **diisooctyl phosphate** at a specified temperature.

Materials:

- **Diisooctyl phosphate** sample
- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Constant temperature water bath
- Thermometer

Procedure:

- Clean and dry the pycnometer thoroughly and record its empty mass (m_1).

- Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and record its mass (m_2).
- Empty and dry the pycnometer, then fill it with the **diisooctyl phosphate** sample.
- Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium.
- Adjust the volume of the sample to the calibration mark, dry the outside, and record its mass (m_3).
- The density of the **diisooctyl phosphate** is calculated using the formula: Density = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at the experimental temperature.}$ [\[11\]](#)[\[12\]](#)[\[13\]](#)

Determination of Water Solubility (Shake-Flask Method)

This method is used to determine the solubility of a sparingly soluble liquid in water.

Objective: To determine the water solubility of **diisooctyl phosphate**.

Materials:

- **Diisooctyl phosphate** sample
- Distilled water
- Shake-flask or sealed vials
- Constant temperature shaker bath
- Centrifuge
- Analytical method for quantification (e.g., GC-MS or HPLC)

Procedure:

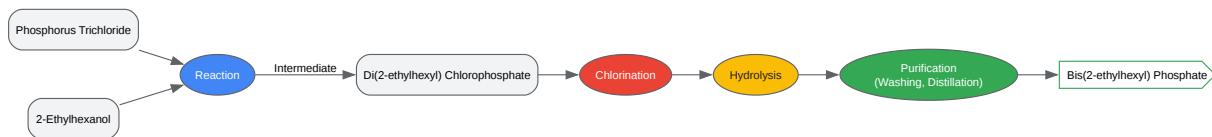
- Add an excess amount of **diisooctyl phosphate** to a known volume of distilled water in a flask.
- Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the mixture to stand to let the phases separate.
- Centrifuge an aliquot of the aqueous phase to remove any dispersed droplets of the undissolved **diisooctyl phosphate**.
- Carefully extract a known volume of the clear aqueous phase.
- Quantify the concentration of **diisooctyl phosphate** in the aqueous phase using a suitable and validated analytical method. The resulting concentration is the water solubility.

Determination of pKa (Potentiometric Titration in a Mixed-Solvent System)

Due to its low water solubility, the pKa of **diisooctyl phosphate** is best determined in a mixed-solvent system and extrapolated to aqueous conditions.

Objective: To determine the apparent pKa of **diisooctyl phosphate**.

Materials:


- **Diisooctyl phosphate** sample
- Methanol-water mixtures of varying compositions (e.g., 20%, 40%, 60% methanol)
- Standardized potassium hydroxide (KOH) solution in the same mixed-solvent composition
- pH meter with a combination electrode suitable for non-aqueous solutions
- Burette
- Stir plate and stir bar

Procedure:

- Calibrate the pH meter using standard buffers in each of the methanol-water mixtures.
- Dissolve a known amount of **diisooctyl phosphate** in a known volume of a specific methanol-water mixture.
- Titrate the solution with the standardized KOH solution, recording the pH after each addition of titrant.
- Plot the pH versus the volume of KOH added to generate a titration curve.
- Determine the half-equivalence point from the titration curve, where the pH is equal to the apparent pKa (psKa) in that solvent mixture.
- Repeat the procedure for the other methanol-water compositions.
- Extrapolate the psKa values to 0% methanol to estimate the aqueous pKa.[14][15]

Synthesis Workflow

Diisooctyl phosphate is typically synthesized through the reaction of an alcohol with a phosphorus-containing reagent. The following diagram illustrates a general workflow for the synthesis of bis(2-ethylhexyl) phosphate.

[Click to download full resolution via product page](#)

A representative synthesis workflow for bis(2-ethylhexyl) phosphate.

This workflow begins with the reaction of phosphorus trichloride and 2-ethylhexanol.[16] The resulting intermediate undergoes chlorination followed by hydrolysis to yield the final product, which is then purified.[4][5]

Stability and Reactivity

Diisooctyl phosphate is a relatively stable compound under normal conditions. It is a combustible liquid but does not ignite readily.[1][2] When heated to decomposition, it can emit toxic fumes of phosphorus oxides. As an acid, it can be corrosive to metals, potentially producing flammable hydrogen gas upon contact.[17] It is susceptible to hydrolysis, especially under acidic or basic conditions, although the rate is influenced by the steric hindrance of the isooctyl groups.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **diisooctyl phosphate**, with a focus on providing clear, actionable information for scientific professionals. The tabulated data, detailed experimental protocols, and synthesis workflow are intended to serve as a valuable resource for the effective and safe use of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisooctyl phosphate | C16H35O4P | CID 103474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 27215-10-7,diisooctyl acid phosphate | lookchem [lookchem.com]
- 3. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(2-ethylhexyl) phosphate | 298-07-7 [chemicalbook.com]
- 5. Bis(2-ethylhexyl) phosphate synthesis - chemicalbook [chemicalbook.com]

- 6. diisooctyl acid phosphate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. Bis(2-ethylhexyl) phosphate for synthesis 298-07-7 [sigmaaldrich.com]
- 8. ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE [inchem.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 13. truedyne.com [truedyne.com]
- 14. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]
- 16. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Diisooctyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179373#physicochemical-properties-of-diisooctyl-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com